molecular formula C12H10N2O B1679375 N-Nitrosodiphenylamine CAS No. 86-30-6

N-Nitrosodiphenylamine

Cat. No. B1679375
CAS RN: 86-30-6
M. Wt: 198.22 g/mol
InChI Key: UBUCNCOMADRQHX-UHFFFAOYSA-N
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Description

N-Nitrosodiphenylamine is an industrial compound that has been produced since 1945 . It is an orange-brown or yellow solid used to make rubber products such as tires or other chemicals . It is not known if it occurs naturally in the environment .


Synthesis Analysis

N-Nitrosamines are a class of compounds where the amine moiety may be derived from any organic secondary amine . A study incorporated a nitrosation assay procedure into high-resolution supercritical fluid chromatography (SFC)–mass spectrometry screening to test the potential of direct nitrosation of active pharmaceutical ingredients (APIs) .


Molecular Structure Analysis

The molecular formula of N-Nitrosodiphenylamine is C12H10N2O . The IUPAC name is N, N -diphenylnitrous amide . The InChI is InChI=1S/C12H10N2O/c15-13-14 (11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H .


Chemical Reactions Analysis

N-Nitrosamines are not commonly employed in organic synthesis, but their reactivity has been studied for synthetic applications and understanding the mechanisms of their carcinogenicity . Nitrosamine 2 first undergoes enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine .


Physical And Chemical Properties Analysis

N-Nitrosodiphenylamine appears as yellow to brown or orange powder or flakes or a black solid . It is insoluble in water and denser in water . The molecular weight is 198.22 g/mol .

Scientific Research Applications

Carcinogenicity and Toxicity Studies

  • Urinary Bladder Lesions in Rats and Mice : N-Nitrosodiphenylamine induced urinary bladder tumors, characterized as transitional cell carcinomas, in 40% of male rats and 90% of female rats, indicating its potential carcinogenicity (Cardy, Lijinsky, & Hildebrandt, 1979).
  • Role in Occupational Exposure : Used as an additive in the rubber industry, N-nitrosodiphenylamine can react with amines present in the rubber mixture to form other N-nitrosamines, highlighting its role in occupational exposure scenarios (Rappe & Rydström, 1980).
  • Bioassay for Carcinogenicity : An extensive bioassay demonstrated that N-nitrosodiphenylamine was carcinogenic for both sexes of F344 rats, particularly causing transitional-cell carcinomas of the urinary bladder, but was not carcinogenic for B6C3F1 mice (Gart & Miller, 1979).

Environmental Impact and Detection

  • Presence in Drinking Water : N-nitrosodiphenylamine has been identified and quantified in drinking water samples, indicating its environmental persistence and potential health implications (Zhao, Boyd, Hrudey, & Li, 2006).
  • Formation as a Disinfection Byproduct : Research shows that N-nitrosodiphenylamine forms as a disinfection byproduct in drinking water, emphasizing the need to understand its formation and precursor sources (Zhou, Boyd, Qin, Hrudey, & Li, 2009).

Analytical Methods and Detection Techniques

  • Electrochemical Behavior and Detection : An electrochemical method for the determination of N-nitrosodiphenylamine was proposed, showcasing its potential for monitoring and environmental assessment (Martoni, Baccarin, Cavalheiro, & Buoro, 2020).
  • Advanced Detection in Environmental Samples : High-performance liquid chromatography/thermospray/mass spectrometry has been used to distinguish N-nitrosodiphenylamine in complex environmental matrices, enhancing detection accuracy (Ho, Bellar, Eichelberger, & Budde, 1990).

Chemical Behavior and Interactions

  • Adsorption and Degradation on Zeolites : The study on the adsorption and room temperature degradation of N-nitrosoddiphenylamine on zeolites revealed its specific interaction with the zeolite structure, suggesting a potential method for environmental remediation of nitrosamines (Zhou, Yun, Xu, Wang, Chen, & Zhu, 2004).

Biological and Molecular Studies

  • Enzymatic Denitrosation and Genotoxic Effects : Research has explored the enzymatic denitrosation of nitrosodiphenylamine, examining its potential DNA damaging effects in cells and possible metabolic pathways (Appel, Görsdorf, Scheper, Bauszus, & Hildebrandt, 2004).
  • Theoretical Investigation of Biological Molecules : A theoretical study using quantum computational methods analyzed several N-nitrosodiphenylamine biological molecules, providing insights into their molecular stability and geometry (LiXiao-Hong, ZhangRui-Zhou, & ZhangXian-Zhou, 2011).

Safety And Hazards

N-Nitrosodiphenylamine is classified as a skin sensitizer, carcinogen, and reproductive toxicant . It is also classified as specific target organ toxicity – repeated exposure, and hazardous to the aquatic environment .

Future Directions

Since June 2018, thousands of drug products from around the world had to be recalled due to the unexpected presence of nitrosamines (NAs) . This study contributes a procedure that can be implemented in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future .

properties

IUPAC Name

N,N-diphenylnitrous amide
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InChI

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

UBUCNCOMADRQHX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O
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Molecular Formula

C12H10N2O
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DSSTOX Substance ID

DTXSID6021030
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Molecular Weight

198.22 g/mol
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Physical Description

N-nitrosodiphenylamine appears as yellow to brown or orange powder or flakes or a black solid. Insoluble in water and denser in water. Hence sinks in water. (NTP, 1992), Other Solid, Yellow to brown or orange powder or flakes or a black solid; [CAMEO], YELLOW FLAKES., Yellow to brown or orange powder or flakes or a black solid.
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Boiling Point

101 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 35 mg/L at 25 °C, In water, 35.09 mg/L at 25 °C, Slightly soluble in ethanol, chloroform; soluble in benzene, Soluble in acetone, ethylene dichloride; somewhat soluble in gasoline; 10% in ethanol; 10% in benzene, Solubility in water: none
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Density

1.23 (NTP, 1992) - Denser than water; will sink, 1.23, 1.23 g/cm³
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Vapor Pressure

0.00007 [mmHg]
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Product Name

N-Nitrosodiphenylamine

Color/Form

Yellow plates from ligroin, Yellow plates or green crystals, Yellow plates from petroleum ether

CAS RN

86-30-6
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Melting Point

151.7 °F (NTP, 1992), 66.7 °C, 66.5 °C, 151.7 °F
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Synthesis routes and methods I

Procedure details

diphenylamine method, where diphenylamine as raw material is nitrosated using a nitrite in an organic solvent to produce N-nitrosodiphenylamine, which is rearranged to 4-nitrosodiphenylamine hydrochloride under the action of anhydrous hydrogen chloride, and then, 4-nitrosodiphenylamine hydrochloride is neutralized with a base to give 4-nitrosodiphenylamine which is finally reduced to 4-aminodiphenylamine by sodium sulfide.
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Synthesis routes and methods II

Procedure details

The compound 1,1-diphenylhydrazine is commercially available. The substituted 1,1-diphenylhydrazines can be made by reacting the corresponding 1,1-diarylamine with sodium nitrite and hydrochloric acid in dimethylformamide at about 10° C. to produce an N-nitrosodiphenylamine, then adding the N-nitroso compound in tetrahydrofuran to a suspension of lithium aluminum hydride in dry ether under nitrogen and maintaining the temperature at 25°-35° C. for about 11/2 hours. The procedure is analogous to that given for preparation of N-amino-iminodibenzyl in Cohen et al., U.S. Pat. No. 3,457,271.
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Synthesis routes and methods III

Procedure details

210 g of 20% diphenylamine solution in trichloroethylene, 59 g of 38% sodium nitrite aqueous solution and 150 g of 20% sulfuric acid are simultaneously fed, under stirring, (Re = 8-10×103) at 17°-20° C. for about 7-10 min into a 500 ml reactor equipped with a cooling jacket, a thermometer and an agitator; this is followed by another stirring for about 5-8 min. The stirring is discontinued after said period of time has elapsed; complete layer separation of the organic and aqueous phases takes place during 15-20 min. 217 g of organic phase containing 48.4 g of N-nitrosodiphenylamine and 0.42 g of diphenylamine are obtained. Diphenylamine conversion degree is 99%; N-nitrosodiphenylamine yield, 99.3% in terms of converted diphenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosodiphenylamine
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N-Nitrosodiphenylamine
Reactant of Route 3
Reactant of Route 3
N-Nitrosodiphenylamine
Reactant of Route 4
N-Nitrosodiphenylamine
Reactant of Route 5
N-Nitrosodiphenylamine

Citations

For This Compound
3,280
Citations
WJ Zhou, JM Boyd, F Qin, SE Hrudey… - Environmental Science & …, 2009 - ACS Publications
N-nitrosodiphenylamine (NDPhA) is a disinfection byproduct (DBP) in drinking water. However, it is not known what governs the formation of NDPhA and which precursor(s) in the raw …
Number of citations: 82 pubs.acs.org
National Toxicology Program - … technical report series, 1979 - pubmed.ncbi.nlm.nih.gov
… each sex were administered N-nitrosodiphenylamine at one of … mice were administered N-nitrosodiphenylamine at one of … of this bioassay, N-nitrosodiphenylamine was carcinogenic for …
Number of citations: 25 pubmed.ncbi.nlm.nih.gov
Z Li, Z Qian, S Hu, T Gong, Q Xian - Chemosphere, 2018 - Elsevier
In this study, the molecularly imprinted polymers (MIPs) with high specific surface area and extraction efficiency of N-Nitrosodiphenylamine (NDPhA) were successfully prepared and a …
Number of citations: 29 www.sciencedirect.com
BC Challis, MR Osborne - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… Our investigation concerned the interaction of Nnitrosodiphenylamine with sodium azide in the presence and absence of other added neutral salts. The reactions proceeded readily in …
Number of citations: 44 pubs.rsc.org
A Banerjee, CJ Brown, JFP Lewis - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
… N-Nitrosodiphenylamine is a brown crystalline solid readily obtainable by reacting di-phenylamine with nitrous acid, and is used industri-ally as an anti-oxidant to slow the curing of …
Number of citations: 3 scripts.iucr.org
CAS No - ntp.niehs.nih.gov
… FOREWORD: This report presents the results of the bioassay of N-nitrosodiphenylamine conducted for the Carcinogenesis Testing Program, Division of Cancer Cause and Prevention, …
Number of citations: 3 ntp.niehs.nih.gov
JS Ho, TA Bellar, JW Eichelberger… - Environmental science & …, 1990 - ACS Publications
… peak in the m/z 170 EICP, the absence of a peak in the m/z 337 EICP, and the mass spectrum of the m/z 170 peak, we can unequivocally show that there was no Nnitrosodiphenylamine …
Number of citations: 27 pubs.acs.org
N Halilović, A Bašić-Halilović, R Hadžić… - World J. Med …, 2019 - researchgate.net
… Typical stabilizers for propellants are displayed in [2] and for this work we focused on diphenylamine DPA and N-nitrosodiphenylamine NODPA alone, and in mixture with centralites …
Number of citations: 5 www.researchgate.net
Y Hu, J Liu, J Li, T Chen, M Wu - Analytical Methods, 2018 - pubs.rsc.org
Fluorescent magnetic molecularly imprinted polymers (FMMIPs) were prepared in a one-pot sol–gel polymerization process using Mn-doped ZnS quantum dots (QDs) as a fluorescent …
Number of citations: 11 pubs.rsc.org
M Zielenska, JB Guttenplan - Mutation Research/Fundamental and …, 1988 - Elsevier
The carcinogenic nitrosamines, N-nitrosomethylaniline (NMA) and N-nitrosodiphenylamine (NDphA), which have been previously reported negative or very weakly mutagenic in the …
Number of citations: 29 www.sciencedirect.com

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